molecular formula C8H16ClN3 B3095844 3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine hydrochloride CAS No. 1269105-97-6

3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine hydrochloride

Cat. No. B3095844
CAS RN: 1269105-97-6
M. Wt: 189.68
InChI Key: BYCYZENIRLSGAB-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine hydrochloride is a chemical compound with the CAS Number: 1269105-97-6 . It has a molecular weight of 189.69 and its IUPAC name is 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine hydrochloride . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine hydrochloride can be represented by the linear formula: C8 H15 N3 . Cl H . The InChI code for this compound is 1S/C8H15N3.ClH/c1-4-5-11-7 (3)8 (9)6 (2)10-11;/h4-5,9H2,1-3H3;1H .


Physical And Chemical Properties Analysis

3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine hydrochloride is a solid at room temperature . It has a molecular weight of 189.69 .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as 3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine hydrochloride, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .

Drug Discovery

Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . Their popularity has skyrocketed since the early 1990s . The pyrazole moiety is frequently used as scaffolds in the synthesis of bioactive chemicals .

Agrochemistry

In the field of agrochemistry, pyrazoles are often used due to their diverse pharmacological effects . They can be used in the development of new pesticides and herbicides .

Coordination Chemistry

Pyrazoles are also used in coordination chemistry . They can act as ligands to form complexes with various metals, which can be used in catalysis, materials science, and other areas .

Organometallic Chemistry

In organometallic chemistry, pyrazoles can be used to synthesize various organometallic compounds . These compounds have applications in catalysis, materials science, and medicinal chemistry .

Synthesis of High Energetic Compounds

The high nucleophilic substitution activity of pyrazole compounds makes them promising starting materials for the preparation of high energetic compounds . Many energetic derivatives have been developed starting from these compounds through nucleophilic substitution reactions .

Future Directions

As for the future directions, pyrazoles are being extensively studied for their potential applications in the pharmaceutical industry . Given the structural versatility of pyrazoles, it is expected that new synthetic methods and applications will continue to be developed.

properties

IUPAC Name

3,5-dimethyl-1-propylpyrazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.ClH/c1-4-5-11-7(3)8(9)6(2)10-11;/h4-5,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCYZENIRLSGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=N1)C)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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